molecular formula C25H20FNO3 B2955484 3-(4-fluorobenzoyl)-6-methoxy-1-(3-methylbenzyl)quinolin-4(1H)-one CAS No. 866588-31-0

3-(4-fluorobenzoyl)-6-methoxy-1-(3-methylbenzyl)quinolin-4(1H)-one

Cat. No. B2955484
CAS RN: 866588-31-0
M. Wt: 401.437
InChI Key: WOBRGKGUFCDBME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorobenzoyl)-6-methoxy-1-(3-methylbenzyl)quinolin-4(1H)-one is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a quinoline derivative that has shown promising results in various studies, making it a subject of interest for researchers.

Scientific Research Applications

Synthesis and Cytotoxic Activities

A series of isatin derivatives, including quinoxalines and indolin-2-ones, were synthesized to explore their cytotoxic activities against cancer cell lines such as HeLa, SK-BR-3, and MCF-7. These compounds showed significant in vitro cytotoxic activities, highlighting the potential therapeutic applications of quinoline derivatives in cancer treatment (Reddy et al., 2013).

Anti-Inflammatory Activity

Fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives were synthesized and found to exhibit potential anti-inflammatory activity. These compounds demonstrated inhibitory effects on LPS-induced NO secretion, suggesting their use in the development of anti-inflammatory drugs (Sun et al., 2019).

Potential as Antioxidants and Radioprotectors

Quinoline derivatives, particularly aminoquinolines, are being investigated for their potential as antioxidants and radioprotectors. The research into these compounds is driven by their efficacy as fluorophores in biochemistry and medicine, indicating their broader applications in studying various biological systems (Aleksanyan & Hambardzumyan, 2013).

Synthesis of Isoaporphine and Tetrahydroisoquinoline Derivatives

Research has been conducted on the synthesis of 6-oxoisoaporphine and tetrahydroisoquinoline derivatives from dibenzo[de,h]quinolin-7-one and its derivatives. These compounds have potential applications in various therapeutic areas, demonstrating the versatility of quinoline derivatives in drug development (Sobarzo-Sánchez et al., 2010).

Anticancer Activity of Triazoloquinoline-Derived Ureas

A new series of 1,2,4-triazoloquinoline derivatives were synthesized to meet structural requirements for anticancer activity. Some of these compounds showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting the potential for quinoline derivatives in cancer therapy (Reddy et al., 2015).

properties

IUPAC Name

3-(4-fluorobenzoyl)-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO3/c1-16-4-3-5-17(12-16)14-27-15-22(24(28)18-6-8-19(26)9-7-18)25(29)21-13-20(30-2)10-11-23(21)27/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBRGKGUFCDBME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorobenzoyl)-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one

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